molecular formula C23H24N6 B12573254 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine CAS No. 214905-91-6

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine

Cat. No.: B12573254
CAS No.: 214905-91-6
M. Wt: 384.5 g/mol
InChI Key: ZMIXZCOYFOZFGM-UHFFFAOYSA-N
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Description

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two dimethylamino phenyl groups attached to a pyrido[2,3-d]pyrimidin-4-ylamine core.

Preparation Methods

The synthesis of 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the use of acetonitrile as a solvent, where 4-hydroxyphenylpropanone reacts with maleimide through acylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways by binding to active sites, thereby altering the function of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct electronic and steric properties, making it valuable for specialized applications.

Properties

CAS No.

214905-91-6

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

6,7-bis[4-(dimethylamino)phenyl]pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N6/c1-28(2)17-9-5-15(6-10-17)19-13-20-22(24)25-14-26-23(20)27-21(19)16-7-11-18(12-8-16)29(3)4/h5-14H,1-4H3,(H2,24,25,26,27)

InChI Key

ZMIXZCOYFOZFGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC=N3)N)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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